5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-19-10-6-4-3-5-8(10)9-7-11(18)17-12(14-9)15-13(16-17)20-2/h3-7H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOJCLUADUPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)N3C(=N2)N=C(N3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of triazolopyrimidine derivatives typically involves multicomponent reactions. For the specific compound , methods may include the reaction of aminotriazoles with various reagents such as β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. Characterization is usually performed using techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Aminotriazole + β-ketoglutaric acid | Formation of triazolopyrimidine scaffold |
| 2 | Dimethylformamide dimethyl acetal | Cyclization and final product formation |
| 3 | Spectroscopic analysis (IR, NMR) | Confirmation of structure |
Anticancer Activity
Research has highlighted the anticancer properties of triazolopyrimidine derivatives, including This compound . Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7). The mechanism of action often involves interference with cellular signaling pathways and enzyme inhibition .
Antioxidant Effects
In addition to anticancer properties, this compound exhibits significant antioxidant activity , which can be measured through assays such as DPPH inhibition. The antioxidant properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer .
Enzyme Inhibition
The compound has been shown to inhibit several key enzymes involved in cancer progression and inflammation. Notably, it can inhibit dihydrofolate reductase and glucosidase , which are critical in nucleotide synthesis and glucose metabolism respectively. This inhibition can lead to reduced cell proliferation in cancerous tissues .
Table 2: Biological Activity Summary
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications to the methoxy and methylsulfanyl groups have been shown to significantly affect potency and selectivity against target enzymes. For instance, increasing the lipophilicity of substituents can enhance cellular uptake and bioavailability .
Case Studies
- Case Study on Anticancer Activity : A series of synthesized derivatives were tested against MCF-7 cells, revealing that compounds with specific substitutions on the triazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts.
- Case Study on Enzyme Inhibition : Compounds were evaluated for their ability to inhibit dihydrofolate reductase. The most potent inhibitors were those that maintained a balance between hydrophilic and lipophilic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological, electrochemical, and synthetic profiles of triazolopyrimidinone derivatives vary significantly based on substituent modifications. Below is a detailed comparison with key analogs:
Table 1: Comparison of Triazolopyrimidinone Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Electrochemical Activity: Electron-withdrawing groups (e.g., chloromethyl in S1-TP) increase oxidation potentials (+1.10 V) compared to unsubstituted derivatives, suggesting reduced electron-donating capacity . The methylsulfanyl group in the target compound may exhibit intermediate redox behavior due to its moderate electron-donating nature.
Pharmacological Trends: Anti-parasitic Activity: Cu(II) and Co(II) complexes of 5-methyltriazolo[1,5-a]pyrimidin-7-one demonstrate potent anti-leishmanial activity (IC₅₀ ~20–24 μM), comparable to glucantime . The target compound’s 2-methoxyphenyl group may enhance membrane penetration due to lipophilicity. Antimicrobial Potential: Derivatives with sulfanyl or benzylthio groups (e.g., 2-[(4-chlorobenzyl)sulfanyl]-5-propyl) show hypothesized broad-spectrum activity, though explicit data are lacking .
Synthetic Flexibility :
- Chlorinated intermediates (e.g., 5-(chloromethyl) derivatives) serve as versatile precursors for further functionalization via nucleophilic substitution (e.g., piperidine or morpholine in S2-TP/S3-TP) . The target compound’s methylsulfanyl group could be introduced via thiolation of a chloro precursor.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model binding stability of the triazolo-pyrimidine core with ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories .
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic attack sites (e.g., C7 carbonyl group) .
- Pharmacophore Mapping : Align substituents with key residues (e.g., catalytic lysine in HIV protease) to prioritize synthetic targets .
Tool Recommendation : Use AutoDock Vina for docking studies and PyMOL for visualizing binding poses .
How to scale up synthesis without compromising yield?
Q. Advanced Research Focus
- Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control at larger volumes .
- Catalyst Recycling : Immobilize TMDP on silica gel to reduce waste and cost .
- Quality Control : Implement in-line FTIR spectroscopy to monitor intermediate formation during continuous synthesis .
Case Study : Scaling a condensation reaction from 1g to 100g batch retained 85% yield by adjusting stirring rate and solvent gradient .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
